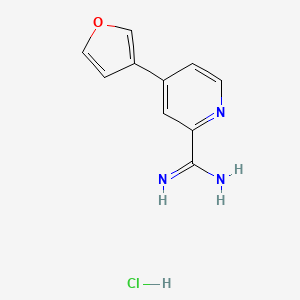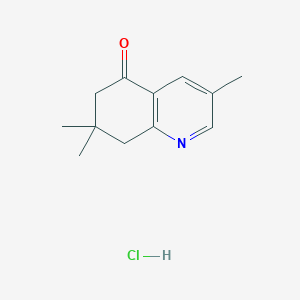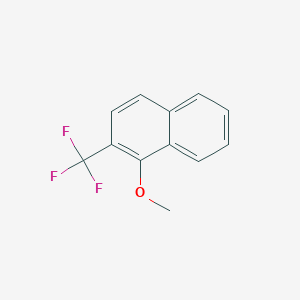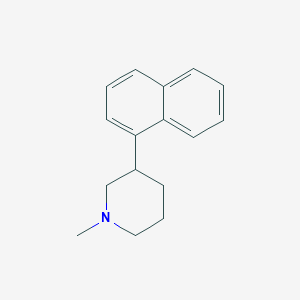![molecular formula C14H13N3 B11880269 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline CAS No. 497848-13-2](/img/structure/B11880269.png)
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is a common motif in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the aniline position. One common method involves the cyclization of N-(2-pyridyl)imidoyl chlorides with aniline derivatives under basic conditions . Another approach is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and subsequent N-methylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or continuous flow chemistry to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or reduced heterocycles.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with comparable applications in medicinal chemistry.
Benzimidazole: Known for its broad spectrum of biological activities.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Properties
CAS No. |
497848-13-2 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-yl-N-methylaniline |
InChI |
InChI=1S/C14H13N3/c1-15-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10,15H,1H3 |
InChI Key |
POPKEMGAZDABEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)


![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)








![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)
